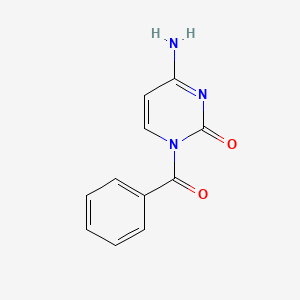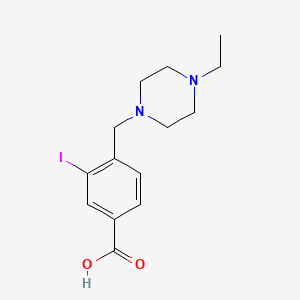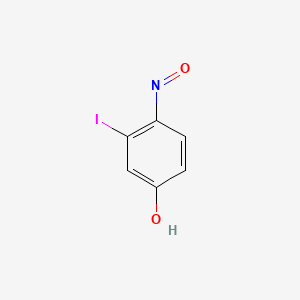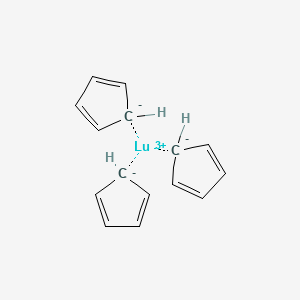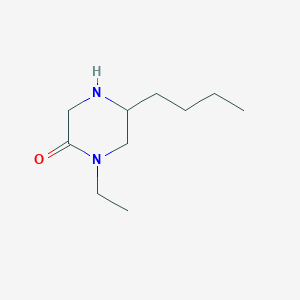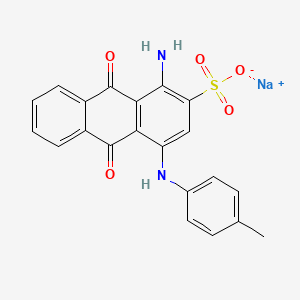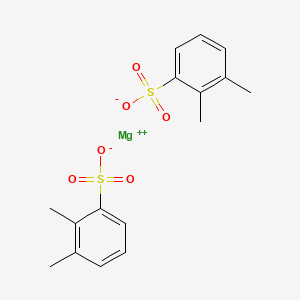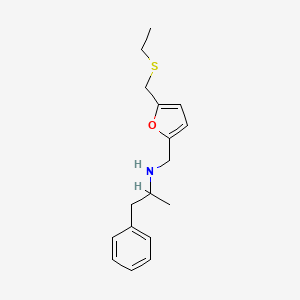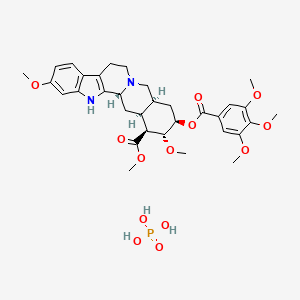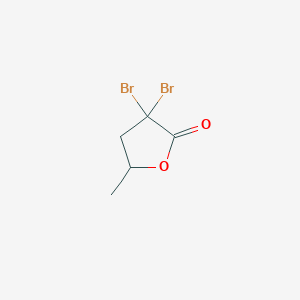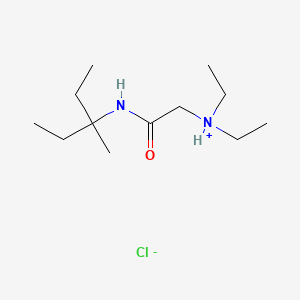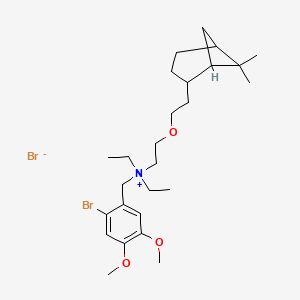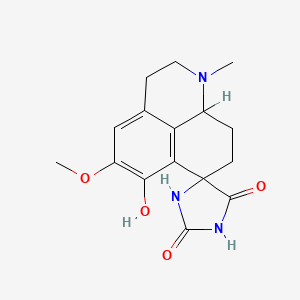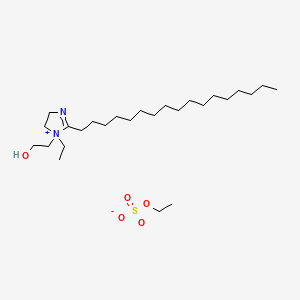
1-Ethyl-2-(heptadecyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium ethyl sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) is a complex organic compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring an imidazolium core with various functional groups, imparts it with distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the reaction of an imidazole derivative with an alkylating agent under controlled conditions.
Introduction of Functional Groups: The heptadecenyl and hydroxyethyl groups are introduced through subsequent reactions involving appropriate reagents and catalysts.
Formation of the Ethyl Sulfate Salt: The final step involves the reaction of the intermediate compound with ethyl sulfate to form the desired salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as an ionic liquid in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism by which 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Glutaminase Inhibitor, Compound 968: A cell-permeable inhibitor of mitochondrial glutaminase.
Comparison: Compared to similar compounds, 1H-Imidazolium, 1-ethyl-2-(heptadecenyl)-4,5-dihydro-1-(2-hydroxyethyl)-, ethyl sulfate (salt) stands out due to its unique combination of functional groups, which imparts it with distinct chemical properties and a wide range of applications. Its ability to participate in various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
特性
CAS番号 |
26266-76-2 |
|---|---|
分子式 |
C26H54N2O5S |
分子量 |
506.8 g/mol |
IUPAC名 |
2-(1-ethyl-2-heptadecyl-4,5-dihydroimidazol-1-ium-1-yl)ethanol;ethyl sulfate |
InChI |
InChI=1S/C24H49N2O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-25-20-21-26(24,4-2)22-23-27;1-2-6-7(3,4)5/h27H,3-23H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChIキー |
KPDCZDUZLORUDD-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NCC[N+]1(CC)CCO.CCOS(=O)(=O)[O-] |
関連するCAS |
26266-76-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


